molecular formula C9H17NO3 B6268802 rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate CAS No. 1354418-57-7

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

Cat. No.: B6268802
CAS No.: 1354418-57-7
M. Wt: 187.2
InChI Key:
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Description

Rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate (RTC) is a synthetic compound that has been used in a variety of scientific research applications. Its structure consists of a cyclobutyl ring with two hydroxy groups, a tertiary butyl group, and a carbamate group. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Metabolic Stability and Hydrolysis

The metabolic stability of carbamates, including structures similar to "rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate," has been studied to understand their lability to metabolic hydrolysis. A review identified a qualitative relationship between the molecular structure of carbamates and their metabolic stability, indicating that the metabolic lability of carbamates decreases with certain substituents, which is crucial for designing carbamates as drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010).

Environmental and Food Safety

The presence of ethyl carbamate, related to carbamate structures, in foods and beverages has raised health concerns due to its genotoxic and carcinogenic properties for various species. Research has explored its occurrence from ng/L to mg/L in fermented foods and beverages, classifying it as a group 2A carcinogen. This underscores the importance of monitoring and controlling carbamate levels in consumer products to ensure safety (Weber & Sharypov, 2009).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of carbamates, including ethyl tert-butyl ether (ETBE), a compound structurally related to carbamates, is critical. Research has identified microorganisms capable of degrading ETBE in soil and groundwater, which is essential for assessing the environmental impact and potential remediation strategies for carbamate pollution (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Antioxidant and Toxicological Aspects

The study of synthetic phenolic antioxidants, including those related to carbamate structures, highlights their environmental occurrence, human exposure, and potential toxicity. These studies provide insights into the safety and regulatory considerations for the use of carbamates and related compounds in industrial and commercial products (Liu & Mabury, 2020).

Decomposition and Conversion Processes

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents an alternative method for decomposing and converting MTBE, a compound related to carbamates. This approach demonstrates the feasibility of using radio frequency plasma for environmental remediation of carbamate pollutants (Hsieh, Tsai, Chang, & Tsao, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate involves the protection of a hydroxyl group, followed by the formation of a carbamate group.", "Starting Materials": [ "Cyclobutanol", "tert-Butyl isocyanate", "Diisopropylcarbodiimide (DIC)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Cyclobutanol is treated with DIC in DMF to form the corresponding cyclobutyl carboxylic acid.", "The hydroxyl group of the cyclobutyl carboxylic acid is protected with tert-butyl chloroformate to form the corresponding tert-butyl ester.", "The tert-butyl ester is then treated with sodium bicarbonate and tert-butyl isocyanate in DCM to form the corresponding carbamate.", "The product is purified by column chromatography using DCM/methanol as the eluent.", "The final product is obtained as a racemic mixture and can be separated into its enantiomers using chiral HPLC if desired." ] }

1354418-57-7

Molecular Formula

C9H17NO3

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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